

Application Notes: Cadherin-11 In Situ Hybridization for Tissue Localization

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Compound of Interest

Compound Name: *cadherin-11*

Cat. No.: *B1176826*

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Introduction

Cadherin-11 (CDH11), also known as OB-cadherin, is a type II classical cadherin that mediates calcium-dependent cell-cell adhesion.[1] It plays a crucial role in the sorting of cells during development and in maintaining tissue integrity.[2] CDH11 is predominantly expressed in mesenchymal tissues. Emerging research has implicated **Cadherin-11** in various pathological processes, including tumor progression and tissue fibrosis.[3] In cancer, a switch from E-cadherin to **Cadherin-11** expression is associated with increased invasiveness and metastatic potential.[4][5] Furthermore, increased CDH11 expression has been observed in fibrotic diseases affecting multiple organs, such as the lungs, skin, liver, and kidneys.[3]

In situ hybridization (ISH) is a powerful technique for visualizing the spatial distribution of **Cadherin-11** mRNA expression within the morphological context of tissues.[6] This method allows for the precise localization of CDH11-expressing cells, providing valuable insights into its role in both normal physiological processes and disease pathogenesis. These application notes provide a detailed protocol for the detection of **Cadherin-11** mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Tissue Expression of **Cadherin-11**

Cadherin-11 expression has been documented in various human tissues. The Human Protein Atlas provides a summary of its expression, noting cytoplasmic expression primarily in smooth muscle cells, stromal cells, endothelial cells, and connective tissue.[7][8]

Tissue	Expression Level	Predominant Cell Types
Connective Tissue	High	Stromal cells, Fibroblasts[7][8]
Bone Marrow	High	Stromal cells[7]
Heart Muscle	Medium	Smooth muscle cells[7]
Placenta	Medium	Stromal cells
Brain	Low	Glial cells, Neuronal cells[7]
Lung	Low	Stromal cells, Smooth muscle cells[7]
Kidney	Low	Stromal cells[7]
Synovial Tissue	High	Fibroblast-like synoviocytes[4]

Experimental Protocols

This protocol provides a generalized procedure for chromogenic in situ hybridization (CISH) for **Cadherin-11** mRNA on FFPE tissue sections. Optimization of incubation times and reagent concentrations may be necessary depending on the specific tissue type and probe used.[6]

I. Probe Preparation

The choice of a high-quality probe is critical for successful in situ hybridization.[9]

- **Probe Design:** Design a labeled antisense RNA probe (riboprobe) complementary to the **Cadherin-11** mRNA sequence. Probes of approximately 1 kb in length are generally effective.[9] A sense probe should also be prepared as a negative control.
- **In Vitro Transcription:** Synthesize the labeled probe using an in vitro transcription kit with labeled nucleotides (e.g., DIG-11-UTP).[9][10]
- **Probe Purification:** Purify the probe to remove unincorporated nucleotides. This can be achieved by ethanol precipitation.[9][10]

- Quantification and Quality Control: Run a small amount of the probe on a denaturing agarose gel to verify its integrity and size.[\[10\]](#)

II. Tissue Preparation

Proper tissue fixation and processing are crucial for preserving both RNA integrity and tissue morphology.

- Fixation: Fix fresh tissue specimens in 10% neutral buffered formalin (NBF) for 16-32 hours at room temperature. Avoid over- or under-fixation, as this can lead to weak signal or RNA degradation.
- Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[\[11\]](#)
- Sectioning: Cut 5 μ m thick sections using a microtome and mount them on positively charged slides (e.g., Superfrost® Plus).
- Drying: Air-dry the slides overnight at room temperature.

III. In Situ Hybridization

- Deparaffinization and Rehydration:
 - Incubate slides in xylene: 2 x 5 minutes.[\[11\]](#)
 - Incubate in 100% ethanol: 2 x 2 minutes.[\[11\]](#)
 - Incubate in 95% ethanol: 1 minute.[\[12\]](#)
 - Incubate in 70% ethanol: 1 minute.[\[12\]](#)
 - Rinse in distilled water: 5 times.[\[12\]](#)
- Pretreatment:
 - Heat-Induced Epitope Retrieval: Immerse slides in a pre-treatment solution and heat for 15 minutes at 98°C.[\[13\]](#)

- Protease Digestion: Treat with a protease (e.g., pepsin or proteinase K) to increase probe accessibility.[6][14] The digestion time (typically 3-10 minutes at 37°C) should be optimized for the tissue type.[13]
- Hybridization:
 - Dilute the **Cadherin-11** probe in a hybridization solution.[6]
 - Denature the probe by heating at 95°C for 2-10 minutes, then immediately chill on ice.[12][13]
 - Apply the diluted probe to the tissue section and cover with a coverslip.[9]
 - Incubate overnight in a humidified chamber at a hybridization temperature of 37-65°C. The optimal temperature depends on the probe sequence.[9][12][13]
- Post-Hybridization Washes (Stringency Washes):
 - Remove coverslips and wash slides to remove unbound probe.[6]
 - Perform a high-stringency wash in a saline-sodium citrate (SSC) buffer at an elevated temperature (e.g., 75-80°C for 5 minutes).[13] The temperature and salt concentration of these washes are critical for reducing background staining.[12]
 - Wash slides in a suitable buffer like MABT or TBST at room temperature.[12][13]

IV. Signal Detection (Chromogenic)

- Blocking: Incubate the slides in a blocking solution for at least 1 hour to prevent non-specific antibody binding.[9]
- Antibody Incubation: Incubate with an anti-label antibody conjugated to an enzyme (e.g., anti-DIG-AP) diluted in blocking solution, typically overnight at 4°C or for 1-2 hours at room temperature.[9][12]
- Washing: Wash the slides extensively to remove unbound antibody.[9]

- Color Development: Incubate with a chromogenic substrate (e.g., NBT/BCIP for AP) until the desired color intensity is reached. Monitor the reaction under a microscope.[\[13\]](#)
- Counterstaining and Mounting: Lightly counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red), dehydrate, and mount with a permanent mounting medium.

Troubleshooting

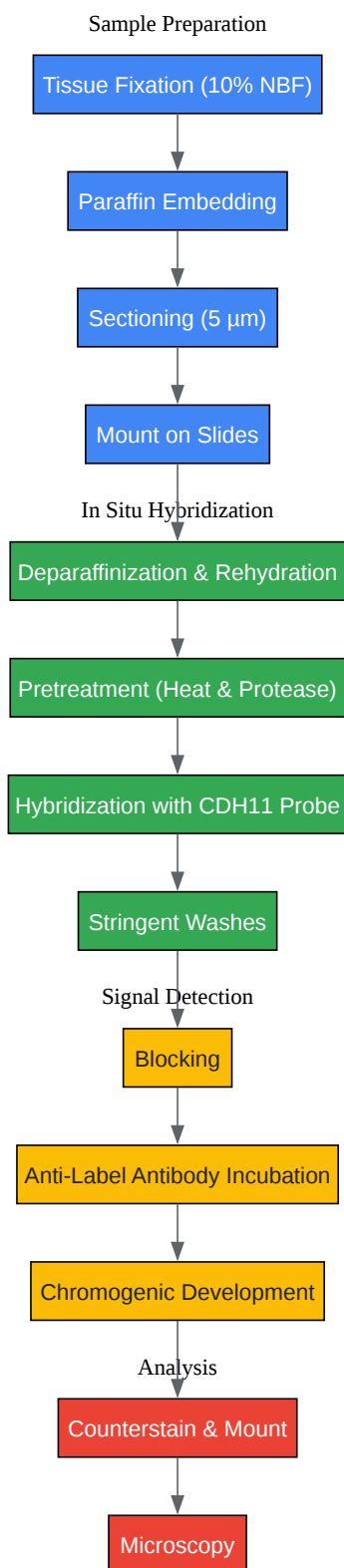
Issue	Potential Cause(s)	Suggested Solution(s)
No or Weak Signal	- Inadequate tissue fixation or digestion.[6] - Poor probe quality or incorrect probe concentration.[6] - Suboptimal hybridization temperature or time.[6] - RNA degradation.	- Optimize fixation and protease digestion times.[6] - Verify probe integrity and titrate probe concentration.[6] - Optimize hybridization conditions.[6] - Ensure RNase-free handling during tissue preparation.
High Background	- Insufficient stringency of post-hybridization washes.[13] - Non-specific probe binding. - Over-development of the chromogenic substrate.[13]	- Increase the temperature or decrease the salt concentration of the stringent washes.[13] - Increase blocking time and ensure adequate washing after antibody incubation. - Monitor color development microscopically and stop the reaction promptly.[13]
Uneven Staining	- Air bubbles trapped under the coverslip during hybridization. [6] - Uneven distribution of the probe solution.[14] - Tissue drying out during the procedure.	- Carefully apply the coverslip to avoid bubbles.[6] - Ensure the entire tissue section is covered with the probe.[14] - Maintain humidity during incubation steps and do not allow slides to dry out.
Poor Tissue Morphology	- Over-digestion with protease. - Excessive heat during pretreatment.	- Reduce the protease incubation time or concentration. - Optimize the temperature and duration of the heat-induced retrieval step.

Cadherin-11 Signaling Pathways

Cadherin-11 is involved in several signaling pathways that regulate cell proliferation, migration, and differentiation. Key pathways include:

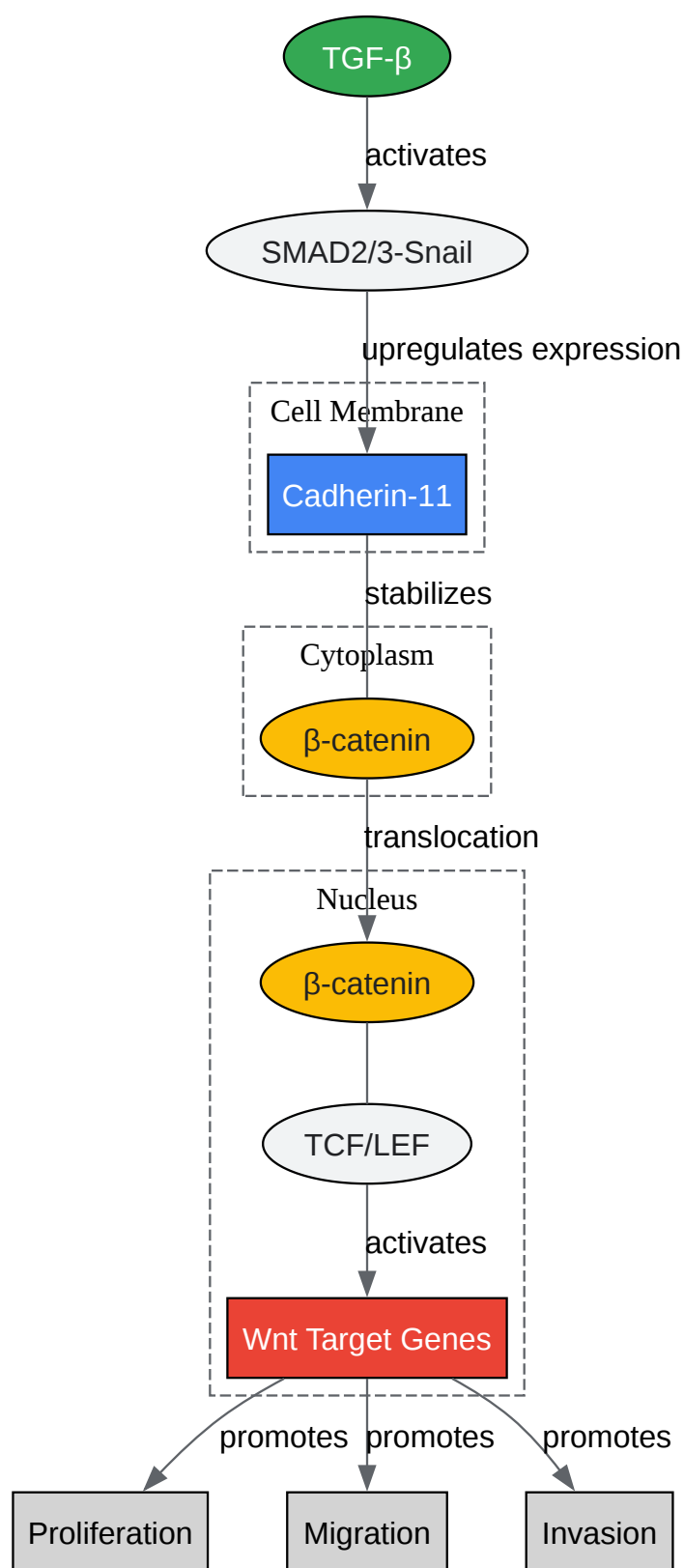
- **Wnt/ β -catenin Pathway:** **Cadherin-11** can stabilize β -catenin in the cytoplasm, facilitating its translocation to the nucleus.^[5] This leads to the activation of Wnt target genes, which can enhance cell proliferation, migration, and invasion, particularly in cancer.^{[2][5]} The expression of CDH11 has been positively correlated with components of the Wnt signaling pathway.^[2]
- **TGF- β Signaling:** Transforming growth factor-beta 1 (TGF- β 1) can increase the expression of **Cadherin-11** by activating the SMAD2/3-Snail signaling pathway.^{[2][15]} This interaction is important in processes like the differentiation of human trophoblast cells.^[2]
- **PDGFR β -ERK1/2 Pathway:** In human mesenchymal stem cells, **Cadherin-11** regulates the activity of receptor tyrosine kinases, including PDGFR β .^[16] Downregulation of **Cadherin-11** leads to hyperactivation of the MAPK/ERK pathway, which in turn affects cell proliferation.^[16]

Visualizations



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Caption: Workflow for **Cadherin-11** In Situ Hybridization.



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Caption: **Cadherin-11** Signaling Pathways.

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